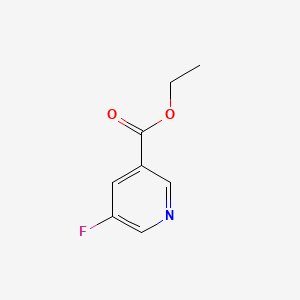

Ethyl 5-fluoronicotinate

Beschreibung

Significance of Fluorine in Pharmaceutical and Agrochemical Research

The incorporation of fluorine into bioactive molecules is a widely employed strategy to enhance pharmacological and pharmacokinetic profiles. google.com Its unique properties, stemming from its small size and high electronegativity, allow it to impart profound changes in a molecule's character with minimal steric alteration. chemsrc.com In recent decades, there has been a significant increase in the number of fluorinated compounds reaching commercial status as pharmaceuticals and crop protection agents.

Furthermore, fluorination can modulate a molecule's physicochemical properties to improve bioavailability. As the most electronegative element, fluorine's introduction can alter the electron distribution, impacting the acidity (pKa) of nearby functional groups. chemsrc.com This can reduce the basicity of amine groups in a drug molecule, which may lead to better membrane permeation and improved absorption. chemsrc.comsigmaaldrich.com Fluorine substitution can also increase lipophilicity, which aids in the transport of compounds across biological membranes. guidechem.comsigmaaldrich.com This strategic tuning of properties allows for greater control over a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The development of new synthetic methods has made the selective incorporation of fluorine into these complex scaffolds more accessible. vulcanchem.com This has led to a rise in the number of FDA-approved drugs that feature a fluorinated heterocyclic core. researchgate.netjst.go.jp These compounds span a wide range of therapeutic areas, including cancer treatment, cholesterol management, and infectious diseases, demonstrating the broad utility of this chemical strategy. google.comjst.go.jp

The Pyridine (B92270) Scaffold in Drug Discovery and Development

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. researchgate.netalfa-chemistry.com It is a core component of many natural products, including vitamins like niacin (nicotinic acid) and coenzymes. researchgate.net Its presence in numerous FDA-approved drugs highlights its importance and versatility in drug design. alfa-chemistry.com

The utility of the pyridine scaffold stems from several key attributes. Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The ring system is also synthetically versatile, allowing for easy conversion into a wide array of functional derivatives, which is essential for optimizing a drug's activity and properties. researchgate.net Furthermore, its poor basicity and potential for improved water solubility make it an attractive component in developing molecules with favorable pharmaceutical properties. researchgate.net Consequently, pyridine and its derivatives are among the most extensively used scaffolds for the design and synthesis of new therapeutic agents. researchgate.net

Overview of Nicotinic Acid Derivatives in Medicinal and Organic Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a pyridinecarboxylic acid that serves as a precursor for a vast range of derivatives with significant applications in chemistry and medicine. As a fundamental building block, the nicotinic acid framework is present in compounds developed for a variety of therapeutic targets.

In medicinal chemistry, derivatives of nicotinic acid have been investigated for numerous biological activities, including anti-inflammatory, analgesic, and anticancer effects. The carboxyl group and the pyridine ring offer multiple points for chemical modification, allowing chemists to synthesize large libraries of compounds for biological screening. For example, the synthesis of various hydrazone and oxadiazole derivatives from nicotinic acid has yielded compounds with notable antioxidant activity. The adaptability of the nicotinic acid scaffold makes it a valuable starting point for the discovery of novel bioactive molecules.

Research Scope and Contemporary Relevance of Ethyl 5-Fluoronicotinate

This compound (CAS No. 22620-29-7) is a specific derivative that embodies the principles of fluorinated pyridine chemistry. It serves primarily as a valuable synthetic intermediate or building block in the creation of more complex, biologically active molecules. sigmaaldrich.com Its structure combines the fluorinated pyridine core with an ethyl ester functional group, making it a versatile reagent for organic synthesis.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈FNO₂ | chemsrc.com |

| Molecular Weight | 169.15 g/mol | chemsrc.com |

| Boiling Point | 214°C at 760 mmHg | chemsrc.com |

| Density | 1.197 g/cm³ | chemsrc.com |

| Flash Point | 83.2°C | chemsrc.com |

The contemporary relevance of this compound is highlighted by its documented use in the synthesis of important pharmaceutical agents. A key research finding is its role as a crucial intermediate in an alternative synthesis of Enoxacin, a 1,8-naphthyridine (B1210474) antibacterial agent. researchgate.net This synthetic route involves the construction of the core 1,8-naphthyridine ring through a Dieckmann-type cyclization of a derivative of this compound. researchgate.net Specifically, the synthesis starts with ethyl fluoroacetate (B1212596) and proceeds through several steps to yield this compound, which is then further modified before the key cyclization reaction.

Moreover, this compound serves as a precursor for other functionalized building blocks. For instance, plausible synthetic pathways to create compounds like ethyl 4-amino-5-fluoronicotinate utilize this compound as the starting material, which undergoes further reactions such as halogenation followed by amination. This demonstrates its utility in accessing a range of substituted fluoropyridines that are themselves important for drug discovery research. Its application as a foundational reagent for constructing complex fluorinated heterocycles underscores its continued importance in the field of medicinal chemistry. vulcanchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOUAPNRNSFZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177140 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-29-7 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 5 Fluoronicotinate

General Reaction Mechanisms of Fluorinated Pyridine (B92270) Esters

Fluorinated pyridine esters belong to a class of electron-poor heteroaromatic compounds. The presence of a fluorine atom, the most electronegative element, significantly influences the electronic properties of the pyridine ring, enhancing its electrophilicity. This effect, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, makes the ring susceptible to nucleophilic attack.

The general mechanism for reactions such as nucleophilic aromatic substitution (SNAr) on fluorinated pyridines often proceeds via a concerted pathway (CSNAr) or a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. mdpi.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. In fluorinated pyridines, nucleophilic attack is highly regioselective. For instance, in perfluoropyridine, substitution occurs exclusively at the 4-position (para to the nitrogen) with a wide range of nucleophiles. mdpi.com For monosubstituted pyridines, fluorination reactions often show a high selectivity for the position adjacent to the ring nitrogen (the 2-position). researchgate.netacs.org The installed fluoride (B91410) can then act as a good leaving group in subsequent SNAr reactions. researchgate.net The mild conditions often required for these substitutions highlight the high reactivity of these fluorinated systems. mdpi.com

Nucleophilic Substitution Reactions Involving the Pyridine Ring

The enhanced electrophilicity of the pyridine ring in ethyl 5-fluoronicotinate and its derivatives facilitates nucleophilic aromatic substitution (SNAr) reactions. While the fluorine at C-5 is less prone to substitution than halogens at the 2, 4, or 6 positions, other positions on the ring can be functionalized to introduce leaving groups, enabling subsequent substitution reactions.

A plausible synthetic route involves the initial halogenation of this compound to introduce a more reactive leaving group at a position activated for nucleophilic attack. For example, a halogen, such as chlorine or bromine, can be introduced at the 4-position. This can be followed by a nucleophilic amination step, where the halogen is displaced by an amino group using ammonia (B1221849) or a protected amine, often under palladium catalysis.

| Step | Reaction | Reagents/Conditions | Position of Substitution |

| 1 | Halogenation | N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) | 4-position |

| 2 | Nucleophilic Amination | Ammonia (NH₃), Palladium catalyst | 4-position |

This two-step process effectively converts this compound into ethyl 4-amino-5-fluoronicotinate, a valuable intermediate for further synthetic elaborations.

Cyclization Reactions and Annulation Pathways

This compound is a key starting material for the synthesis of various fused heterocyclic systems. Its structure allows for strategic modifications that lead to intramolecular cyclizations or participation in intermolecular annulation reactions to form complex polycyclic molecules.

A significant application of this compound is in the synthesis of 1,8-naphthyridine (B1210474) derivatives, which form the core of many antibacterial agents. researchgate.netjst.go.jp The Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester, is the key ring-forming step. orgoreview.com

In an alternative synthesis of the antibacterial agent enoxacin, a derivative of this compound is utilized. researchgate.netjst.go.jp The process involves first modifying the this compound to introduce a 2-(ethoxycarbonyl)ethylamino moiety at the C-2 position of the pyridine ring. This precursor, a diester, then undergoes an intramolecular Dieckmann-type cyclization to construct the second ring of the 1,8-naphthyridine system. researchgate.netjst.go.jp The initial this compound derivative required for this transformation is prepared in several steps from ethyl fluoroacetate (B1212596), proceeding through ethyl 2,6-dichloro-5-fluoronicotinate. researchgate.netjst.go.jp

Reaction Scheme: Naphthyridine Formation

This compound derivative → Dieckmann Cyclization → 1,8-Naphthyridine core

Pyrazolo[3,4-b]pyridines are another class of medicinally important fused heterocycles. Synthetic strategies often involve the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound (a Friedländer-type synthesis) or a Michael acceptor. mdpi.com this compound can serve as a precursor to the key intermediates required for these cyclizations.

One patented method describes the synthesis of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core starting from a nicotinic acid derivative. google.com The synthesis involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid, conversion to an amide, reduction to a nitrile, and subsequent cyclization with hydrazine (B178648) to form the pyrazole (B372694) ring fused to the pyridine. google.com This demonstrates a pathway where a derivative of this compound (after hydrolysis to the acid) is transformed into the target heterocyclic system.

| Precursor | Key Intermediate | Cyclization Partner | Product |

| 2,6-Dichloro-5-fluoronicotinic acid | 2-Chloro-5-fluoronicotinonitrile (B1593161) | Hydrazine | 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine |

This approach highlights the transformation of the nicotinate (B505614) framework into a bicyclic pyrazolopyridine structure.

The pyrazolo[1,5-a]pyridine (B1195680) scaffold is commonly synthesized via a [3+2] cycloaddition reaction. organic-chemistry.orgmdpi.com This process typically involves the reaction of a pyridinium (B92312) ylide (a 1,3-dipole), generated in situ from an N-aminopyridinium salt, with a dipolarophile such as an alkyne or an electron-deficient alkene. organic-chemistry.orgrsc.org

To utilize this compound in this synthesis, it would first need to be converted into the corresponding N-aminopyridinium salt. This can be achieved by reaction with an aminating agent. Subsequent treatment with a base generates the pyridinium ylide, which can then undergo the [3+2] cycloaddition with a suitable partner (e.g., dimethyl acetylenedicarboxylate) to yield the substituted pyrazolo[1,5-a]pyridine. The reaction often proceeds under mild, metal-free conditions. organic-chemistry.org Quantum chemical calculations have been used to predict the regioselectivity of these cycloadditions by assessing the acidity of the C-H protons in the N-aminopyridinium cation. beilstein-journals.org

General Reaction Scheme: Pyrazolo[1,5-a]pyridine Synthesis

This compound → N-Amination → N-Aminopyridinium Salt → [3+2] Cycloaddition → Pyrazolo[1,5-a]pyridine derivative

Derivative Synthesis via Functional Group Interconversions

The ethyl ester moiety of this compound is a versatile functional group that can be readily converted into other functionalities, expanding its synthetic utility. wikipedia.orgsolubilityofthings.com These functional group interconversions (FGIs) allow for the synthesis of a range of 5-fluoronicotinic acid derivatives. imperial.ac.uk

Common transformations of the ester group include:

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoronicotinic acid, under either acidic or basic conditions. This acid is a valuable intermediate itself, for example, in the formation of an acyl chloride. scispace.com

Reduction: The ester can be reduced to the primary alcohol, (5-fluoropyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. imperial.ac.uk

Amidation: Reaction of the ester with ammonia or a primary/secondary amine leads to the formation of the corresponding amide, 5-fluoronicotinamide. This reaction is a direct way to introduce a key pharmacophoric group.

Transesterification: The ethyl ester can be exchanged for another alkyl group by reacting with a different alcohol in the presence of an acid or base catalyst.

These interconversions are fundamental in modifying the properties and reactivity of the molecule for subsequent synthetic steps or for creating final target compounds.

| Transformation | Product | Typical Reagents |

| Hydrolysis | 5-Fluoronicotinic acid | NaOH or H₂SO₄ (aq) |

| Reduction | (5-Fluoropyridin-3-yl)methanol | LiAlH₄, DIBAL-H |

| Amidation | 5-Fluoronicotinamide | NH₃, RNH₂, R₂NH |

| Transesterification | Mthis compound | Methanol (B129727), H⁺ or MeO⁻ |

Amination Reactions

Direct amination of the pyridine ring in this compound is not a commonly reported transformation. Instead, the introduction of an amino group is typically achieved through multi-step sequences, often involving an initial halogenation step followed by nucleophilic aromatic substitution. This indirect approach is necessary to activate the desired position for amination.

A plausible and documented pathway for introducing an amino group at the 4-position involves an initial halogenation of the this compound substrate. This creates a suitable leaving group, which is subsequently displaced by an amine nucleophile, often under metal-catalyzed conditions. For instance, the synthesis of ethyl 4-amino-5-fluoronicotinate can be achieved via this sequence. vulcanchem.com The process begins with the introduction of a halogen, such as chlorine or bromine, at the 4-position. This is followed by a nucleophilic amination step where the halogen is replaced by an amino group using ammonia or a protected amine source. vulcanchem.com

Another potential, though less direct, route is the reductive amination of a ketone precursor. This would involve the conversion of this compound to an intermediate ketone, which is then condensed with an amine source (like ammonium (B1175870) acetate) and reduced in situ. vulcanchem.com

| Reaction Type | Step | Reagents/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Halogenation-Amination Sequence | 1. Halogenation | N-Chlorosuccinimide (NCS) | Dimethylformamide (DMF) | Ethyl 4-chloro-5-fluoronicotinate | vulcanchem.com |

| 2. Amination | Ammonia (NH₃), Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Tetrahydrofuran (THF) | Ethyl 4-amino-5-fluoronicotinate | vulcanchem.com |

Hydrolysis and Ester Modification

The ethyl ester group of this compound is a key site for chemical transformations, allowing for its conversion into a carboxylic acid via hydrolysis or into an alcohol via reduction.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 5-fluoronicotinic acid. vulcanchem.com This transformation is a fundamental step in the synthesis of many pharmaceutical compounds where the carboxylic acid moiety is required for biological activity or further functionalization. For example, the hydrolysis of the closely related ethyl 2,6-dichloro-5-fluoronicotinate is a key step in the synthesis of more complex heterocyclic structures. scispace.comgoogle.com

Ester Reduction: The ester group can be selectively reduced to a primary alcohol. A notable example is the reduction of this compound to 5-fluoro-3-pyridinemethanol. This transformation can be effectively carried out using reducing agents such as potassium borohydride (B1222165) in an alcoholic solvent like methanol. google.com.na The reaction typically requires heating to proceed to completion. google.com.na This reduction provides a valuable synthetic route to 3-substituted pyridines bearing a hydroxymethyl group.

| Transformation | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| Hydrolysis | Acid or Base | Aqueous/Alcoholic | 5-Fluoronicotinic acid | vulcanchem.com |

| Reduction | Potassium borohydride (KBH₄) | Methanol (MeOH) | 5-Fluoro-3-pyridinemethanol | google.com.na |

Oxidation Reactions

The pyridine nitrogen atom in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives and serves to alter the electronic properties of the ring, potentially influencing its biological activity and subsequent chemical reactivity.

While specific studies detailing the N-oxidation of this compound are not prevalent, the reaction can be inferred from the well-established chemistry of other pyridine-containing heterocycles. Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are standard reagents for the N-oxidation of nitrogenous heterocycles. rsc.orgorganic-chemistry.org For example, m-CPBA has been successfully used to oxidize other heterocyclic acetates to their N-oxides. scispace.com The reaction is typically carried out in a chlorinated solvent. Other oxidizing systems, such as hydrogen peroxide in the presence of an acid, can also be employed for N-oxide formation. rsc.org The resulting N-oxide can then serve as a precursor for further functionalization of the pyridine ring.

| Transformation | Typical Reagent | Typical Solvent | Product | Reference |

|---|---|---|---|---|

| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) or similar | This compound N-oxide | scispace.comrsc.orgorganic-chemistry.org |

Biological Applications and Medicinal Chemistry Research

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The structural motif of a fluorinated pyridine (B92270) ring is a key component in numerous active pharmaceutical ingredients (APIs). Ethyl 5-fluoronicotinate serves as a crucial starting material or intermediate in the synthesis of these complex molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

One notable example of the utility of related fluorinated building blocks is in the synthesis of the CDK4/6 inhibitor Abemaciclib. While the documented synthesis of Abemaciclib utilizes a 2-aminopyrimidine (B69317) core, the core structure highlights the importance of fluorinated heterocyclic compounds in modern drug design wikipedia.orgnih.gov. The synthesis involves coupling a fluorinated benzimidazole (B57391) moiety with a substituted pyrimidine, demonstrating a strategy where fluorinated heterocycles are essential for achieving the desired pharmacological profile nih.govchemicalbook.com. Synthetic routes to other complex APIs, such as the smoking cessation aid Varenicline and the anti-tuberculosis drug Delamanid, also rely on multi-step processes where heterocyclic intermediates are fundamental, although direct synthesis from this compound is not the primary published route nih.govgoogle.comnih.govchemicalbook.comnewdrugapprovals.org. The synthesis of 5-fluorocytosine, an antifungal agent, from methyl fluoroacetate (B1212596) further illustrates the principle of using simple fluorinated esters to construct more complex bioactive heterocyclic systems google.comgoogle.com.

The strategic incorporation of the 5-fluoronicotinate moiety allows medicinal chemists to modulate the physicochemical properties of a lead compound, optimizing its journey to becoming a successful API.

Development of Bioactive Molecules and Pharmacological Agents

The 5-fluoropyridine scaffold of this compound is a cornerstone for the development of a wide array of new bioactive molecules and pharmacological agents.

The 1,8-naphthyridine (B1210474) ring system is a well-established pharmacophore in antibacterial agents, forming the core of drugs like nalidixic acid and its fluoroquinolone successors. These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. This compound is a valuable precursor for constructing such fused heterocyclic systems.

Classic synthetic strategies like the Gould-Jacobs reaction, which is used to prepare quinolines from anilines and malonic acid derivatives, can be adapted to synthesize the naphthyridine core wikipedia.orgablelab.eu. By starting with an appropriately substituted aminopyridine, cyclization can lead to the formation of the 1,8-naphthyridine skeleton. The fluorine atom from this compound would be incorporated into this core, a structural feature known to enhance the antibacterial potency of the resulting compounds nih.gov. Research has shown that 1,8-naphthyridine derivatives can act synergistically with existing fluoroquinolone antibiotics, enhancing their efficacy against multi-drug-resistant bacterial strains nih.gov.

The development of novel 1,8-naphthyridine derivatives continues to be an active area of research, with a focus on overcoming bacterial resistance researchgate.netorganic-chemistry.org. The versatility of this compound allows for the introduction of various substituents to explore the structure-activity relationship (SAR) and optimize antibacterial activity.

This compound serves as a foundational scaffold for creating molecules that can inhibit specific enzymes or modulate cellular signaling pathways, which are often dysregulated in disease.

In the context of drug development, particularly for prodrugs, understanding how an ester-containing molecule interacts with esterase enzymes is critical. Esterases are hydrolase enzymes that can cleave ester bonds, a process often utilized to release an active carboxylic acid drug from its inactive ester prodrug form within the body nih.gov.

While direct studies characterizing this compound itself as an esterase substrate are not prominent, its derivatives designed as potential drugs would undergo rigorous evaluation for their stability and hydrolysis by human esterases dntb.gov.ua. The rate of hydrolysis determines the pharmacokinetic profile of the prodrug, affecting its absorption, distribution, metabolism, and excretion (ADME). Structure-activity relationship (SAR) studies of esterase-catalyzed hydrolysis help in designing prodrugs with optimal cleavage rates, ensuring the active drug is released at the desired site and time dntb.gov.ua. Therefore, the characterization of any ester-containing drug derived from this compound against a panel of esterases would be a crucial step in its preclinical development.

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular contraction, motility, and morphology. Overactivity of ROCK is implicated in various cardiovascular diseases, including hypertension and glaucoma, making ROCK inhibitors a significant therapeutic target.

| Lead Compound Class | Key Synthetic Precursor | Resulting Activity | Reference |

| Pyridine-based | Substituted Acetylpyridine | Potent and selective ROCK inhibition | nih.gov |

| Thiazole-amines | 4-Acetylpyridine | IC50 of 20 nM for the most potent compound | nih.gov |

The fluorinated pyridine motif is also integral to the design of ligands that selectively target other important biological molecules like ion channels and nuclear receptors.

Neuronal Potassium Channels: Voltage-gated potassium channels of the KCNQ family (Kv7) are crucial for regulating neuronal excitability. Activators of these channels have therapeutic potential for treating disorders like epilepsy and neuropathic pain. The approved anticonvulsant retigabine (B32265) is a well-known KCNQ channel activator. Research into new, more potent, and selective activators has led to the synthesis of analogues where fluorinated aromatic rings play a key role nih.govnih.gov. For instance, the synthesis of potent KCNQ2/3-specific activators has been achieved by modifying the retigabine structure, incorporating features like a fluorine atom on an aniline (B41778) ring to enhance potency and selectivity nih.govresearchgate.net. While these specific examples start from fluorinated anilines, the principles of using fluorine substitution to modulate ligand-protein interactions are directly applicable to the design of new KCNQ modulators based on the this compound scaffold.

Nuclear Receptors: Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes, making them prime targets for drug discovery in areas like metabolic diseases, inflammation, and cancer embopress.orgnih.gov. The development of selective nuclear receptor modulators requires ligands that can precisely fit into the ligand-binding pocket and induce a specific conformational change in the receptor mdpi.comresearchgate.net. The design of such ligands often incorporates rigid, functionalized heterocyclic cores. Structural development studies have led to potent ligands for various nuclear receptors, including the retinoic acid receptor (RAR) and farnesoid X receptor (FXR) scilit.com. The this compound structure provides a polar, fluorinated aromatic system that can be chemically elaborated to create novel ligands with the potential for high-affinity and selective binding to the ligand-binding domains of various nuclear receptors.

Investigation in Oncology: Pancreatic Cancer Treatment and PD-1/PD-L1 Pathway Inhibition

The compound this compound serves as a valuable scaffold in the development of novel therapeutic agents for oncology. While direct studies on this compound for pancreatic cancer treatment are not extensively documented, its derivatives are subjects of significant research, particularly in the realm of immunotherapy. Pancreatic cancer is known for its high mortality rate, and effective treatment options remain limited. One of the promising avenues in cancer therapy is the inhibition of the Programmed cell-death receptor (PD-1)/Programmed death-ligand 1 (PD-L1) pathway. This pathway is a major mechanism by which cancer cells evade the immune system.

Researchers are actively designing and synthesizing small-molecule inhibitors that can block the PD-1/PD-L1 interaction, offering a potential alternative to monoclonal antibody-based therapies. The core structure of this compound is utilized to create more complex molecules that bind to PD-L1, preventing it from interacting with PD-1 on T-cells, thereby restoring the immune system's ability to recognize and attack cancer cells. Various derivatives have been synthesized and evaluated for their inhibitory activity against the PD-1/PD-L1 pathway.

Below is a table summarizing representative findings from studies on small-molecule PD-1/PD-L1 inhibitors, some of which are conceptually derived from scaffolds related to fluorinated pyridines.

| Compound/Series | Target | Key Findings | Reference |

|---|---|---|---|

| BMS-202 | PD-L1 | Induces PD-L1 homodimerization, effectively blocking the PD-1/PD-L1 interaction. Serves as a foundational structure for many small-molecule inhibitors. | |

| LP23 | PD-L1 | An oxadiazole thioether derivative showing potent PD-L1 inhibitory activity with an IC50 of 16.7 nM, which is more potent than BMS-202. | |

| Compound 43 | PD-1/PD-L1 | A difluoromethyleneoxy-linked compound with an IC50 of 10.2 nM. It promotes CD8+ T cell activation and delayed tumor growth in a mouse model. | |

| Compound A56 | PD-1/PD-L1 | A 2-arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) benzylamine (B48309) derivative with a strong blocking effect on the PD-1/PD-L1 interaction (IC50 = 2.4 ± 0.8 nM). |

Antimicrobial and Antiviral Activity Studies

The incorporation of fluorine atoms into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance biological activity. The 5-fluoropyridine moiety present in this compound is therefore of significant interest in the search for new antimicrobial and antiviral agents. Fluorination can improve metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.

Research in this area involves using this compound as a starting material to synthesize a variety of new compounds, such as novel thiazolidinone derivatives and other heterocyclic systems. These compounds are then screened for their activity against a range of bacterial and fungal strains. For instance, studies have shown that certain fluorinated heterocycles exhibit promising activity against both Gram-positive and Gram-negative bacteria.

In the field of antiviral research, fluorinated nucleoside analogues have been particularly successful. While not directly synthesized from this compound, the principle of utilizing fluorinated building blocks is central. These analogues often function by inhibiting viral polymerases, thus terminating the replication of the viral genome. Research is ongoing to explore the potential of this compound derivatives against a spectrum of viruses.

The table below presents examples of fluorinated compounds and their investigated antimicrobial activities.

| Compound Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Fluoroquinolones (e.g., Ciprofloxacin) | Various Bacteria | Broad-spectrum antibacterial activity by inhibiting DNA gyrase. | |

| 5-Fluoroindole-2-carboxylic acid | In vitro enzyme assay | Inhibits human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme elevated in cancers. IC50 of 10 μM. | |

| 5-Fluorocytosine | Fungi | Used as a fungicide in agricultural applications. | |

| Fluorinated Thiazolidinone Derivatives | Escherichia coli, Serratia marcescens | Compounds with a trifluoromethyl group on the benzilidine moiety showed the most potent activity. |

Application in Molecular Imaging and Radiochemistry

Synthesis of Positron Emission Tomography (PET) Tracers

This compound is a precursor for the synthesis of fluorine-18 (B77423) (¹⁸F) labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful molecular imaging technique that allows for the non-invasive visualization of biological processes in vivo. The half-life of ¹⁸F (approximately 110 minutes) is ideal for PET imaging, providing sufficient time for tracer synthesis, administration, and imaging.

The synthesis of ¹⁸F-labeled tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. Derivatives of this compound can be designed with appropriate leaving groups to facilitate this reaction. The resulting ¹⁸F-labeled nicotinic acid derivatives can be used to target a wide range of biological molecules, including enzymes and receptors, that are often overexpressed in diseases like cancer.

Radiolabeling Strategies for Antibody Fragments and Peptides using Fluoronicotinate Prosthetic Groups

A common and effective strategy for radiolabeling large biomolecules like peptides and antibody fragments, which can be sensitive to harsh reaction conditions, is the use of prosthetic groups. These are small, pre-radiolabeled molecules that are then conjugated to the biomolecule in a separate, milder step.

5-Fluoronicotinic acid, which can be derived from this compound, is a key component in the synthesis of such prosthetic groups. It can be activated, for example, as an N-hydroxysuccinimide (NHS) ester or a tetrafluorophenyl (TFP) ester, to create a reactive species that readily couples with amine groups on peptides and proteins. The ¹⁸F label is introduced onto the nicotinic acid ring prior to this conjugation.

This two-step method allows for the efficient and site-specific labeling of biomolecules, preserving their biological activity. The resulting ¹⁸F-labeled peptides and antibody fragments can then be used as highly specific PET imaging agents.

The following table details some of the key prosthetic groups and their applications in radiolabeling.

| Prosthetic Group | Precursor | Application | Reference |

|---|---|---|---|

| [¹⁸F]FPy-TFP (6-[¹⁸F]Fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester) | 6-trimethylammonium-nicotinic acid-TFP ester triflate | Used for labeling peptides and proteins via reaction with primary amines. Fully automated synthesis methods have been developed. | |

| [¹⁸F]SFPy (N-succinimidyl 6-[¹⁸F]fluoronicotinate) | 6-trimethylammonium-nicotinic acid-NHS ester triflate | Conjugated to the T140 peptide for imaging the CXCR4 receptor, which is overexpressed in many cancers. | |

| [¹⁸F]FNA (6-[¹⁸F]Fluoronicotinic acid) activated esters | Various activated precursors | Conjugated to the ACooP peptide for imaging fatty acid binding protein 3 (FABP3). | |

| [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate) | 4-trimethylammonium-benzoic acid-NHS ester triflate | A widely used amine-reactive prosthetic group for peptide labeling. |

Role in Agrochemical Research and Development

The fluorinated pyridine structure, central to this compound, is a key pharmacophore in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The inclusion of a fluorine atom can significantly enhance the biological activity, metabolic stability, and target specificity of these compounds.

Research has explored the potential of fluoroquinolone derivatives, which share structural similarities with fluorinated pyridines, as herbicides. These compounds can target essential plant enzymes, such as DNA gyrase, leading to potent herbicidal effects. While ciprofloxacin, a known antibiotic, shows herbicidal activity, its antimicrobial properties make it unsuitable for agricultural use. Therefore, research focuses on synthesizing analogues that retain herbicidal efficacy while minimizing antibacterial activity.

Furthermore, derivatives of 5-fluoropyrimidines have been investigated for their fungicidal properties. The development of new agrochemicals is crucial for effective weed and pest control, especially in the face of growing resistance to existing products. This compound represents a versatile starting material for the synthesis of novel agrochemical candidates with potentially improved efficacy and environmental profiles.

Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the separation and purity evaluation of ethyl 5-fluoronicotinate and its derivatives. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. The choice of stationary and mobile phases is critical for achieving optimal separation. For the analysis of related nicotinic acid derivatives, such as ethyl nicotinate (B505614), reversed-phase columns like C18 are frequently employed. nih.gov

A common approach for the analysis of similar compounds involves the use of a mixed-mode column, such as a Primesep 100. ucalgary.ca This column can effectively separate a mixture of nicotinic acid and its derivatives, including ethyl nicotinate. ucalgary.ca The mobile phase typically consists of a gradient mixture of water, acetonitrile (B52724) (MeCN), and an acidifier like sulfuric acid (H2SO4) to ensure good peak shape and resolution. ucalgary.ca Detection is often carried out using a UV detector at a wavelength of 250 nm. ucalgary.ca

Another suitable column for the separation of ethyl nicotinate is the Newcrom R1, which is a reverse-phase column with low silanol (B1196071) activity. rsc.org A simple mobile phase of acetonitrile, water, and phosphoric acid can be used for this separation. rsc.org For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid. rsc.org

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the methods used for ethyl nicotinate and other fluorinated compounds provide a strong basis for method development. For instance, the analysis of 5-fluorouracil, another fluorinated pyrimidine, often utilizes a C18 column with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. nih.gov

Table 1: Exemplary HPLC Conditions for the Analysis of Related Nicotinic Acid Derivatives

| Parameter | Method 1 (for Ethyl Nicotinate, etc.) | Method 2 (for Ethyl Nicotinate) | Method 3 (for 5-Fluorouracil) |

|---|---|---|---|

| Stationary Phase | Primesep 100 (mixed-mode) | Newcrom R1 (reverse-phase) | C18 |

| Mobile Phase | Water, Acetonitrile, and Sulfuric Acid buffer (gradient) | Acetonitrile, Water, and Phosphoric Acid | Acetonitrile and Ammonium Acetate buffer (pH 3.5) |

| Detection | UV at 250 nm | UV | UV at 265 nm |

Thin-Layer Chromatography (TLC)

TLC is a versatile and rapid technique for the qualitative analysis of this compound, allowing for the monitoring of reaction progress and assessment of sample purity. The separation on a TLC plate is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

For the separation of nicotinic acid derivatives, a variety of stationary and mobile phases can be utilized. Normal-phase chromatography on silica gel plates is common, with mobile phases consisting of mixtures of acetone (B3395972) and n-hexane in different ratios. bldpharm.com The polarity of the mobile phase can be adjusted to achieve the desired separation. bldpharm.com Polyamide 11 plates with mobile phases of benzene (B151609) and methanol (B129727) mixtures have also been used for the separation of these compounds. bldpharm.com

In reversed-phase TLC (RPTLC), a nonpolar stationary phase like C18 is used with a polar mobile phase. For nicotinic acid derivatives, mixtures of methanol and water are effective mobile phases on C18 HPTLC plates. bldpharm.com The choice of solvent system is crucial; for instance, a mixture of ethyl acetate and n-hexane is a common mobile phase for separating compounds of varying polarities on silica gel. nih.gov

Table 2: TLC Systems for the Analysis of Nicotinic Acid Derivatives

| Stationary Phase | Mobile Phase Composition | Compound Class |

|---|---|---|

| Silica Gel | Acetone / n-Hexane | Nicotinic acid derivatives |

| Polyamide 11 | Benzene / Methanol | Nicotinic acid derivatives |

| C18 (Reversed-Phase) | Methanol / Water | Nicotinic acid derivatives |

| Silica Gel | Ethyl Acetate / n-Hexane | General organic compounds |

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of this compound. For the closely related ethyl nicotinate, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the ethyl group (a quartet around 4.4 ppm for the -CH₂- group and a triplet around 1.4 ppm for the -CH₃ group) and the pyridine (B92270) ring protons. chemguide.co.uk The ¹³C NMR spectrum of ethyl nicotinate in CDCl₃ displays signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the carbons of the ethyl group. scribd.com For this compound, the presence of the fluorine atom would introduce additional complexity due to ¹H-¹⁹F and ¹³C-¹⁹F couplings, which would be observable in the respective NMR spectra and provide valuable structural information.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum would confirm the compound's molecular weight of 169.15 g/mol . The fragmentation pattern can provide insights into the molecule's structure. For ethyl nicotinate, the mass spectrum shows a molecular ion peak and characteristic fragment ions. libretexts.org The fragmentation of this compound would be expected to show losses of the ethoxy group (-OC₂H₅) and other fragments characteristic of the fluorinated pyridine ring.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of the related compound ethyl isonicotinate (B8489971) shows characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the pyridine ring. sapub.org The spectrum of this compound would be expected to exhibit similar characteristic peaks, with the C-F stretching vibration also being present. The C=O stretching vibration in esters typically appears in the range of 1750-1735 cm⁻¹. researchgate.net

Table 3: Spectroscopic Data for the Structurally Similar Ethyl Nicotinate

| Technique | Observed Features for Ethyl Nicotinate |

|---|---|

| ¹H NMR (90 MHz, CDCl₃) | δ 9.24, 8.76, 8.28, 7.37 (pyridine protons); 4.46 (quartet, -CH₂-); 1.42 (triplet, -CH₃) ppm |

| ¹³C NMR (25.16 MHz, CDCl₃) | Signals corresponding to carbonyl, aromatic, and ethyl carbons |

| Mass Spectrometry | Molecular ion peak and characteristic fragments |

| FT-IR | Characteristic C=O and C-O stretching bands of the ester and pyridine ring vibrations |

Spectrophotometric and Potentiometric Titration Applications

While specific applications of spectrophotometric and potentiometric titrations for this compound are not widely documented, the principles of these techniques can be applied to its analysis based on the chemical properties of pyridine and its derivatives.

Spectrophotometric Analysis: UV-Vis spectrophotometry can be used for the quantitative analysis of this compound. Pyridine and its derivatives exhibit characteristic UV absorption spectra. mit.edu The absorption maxima for pyridine are around 250-262 nm. mit.edu The introduction of a fluorine atom and an ethyl ester group to the pyridine ring would be expected to cause a shift in the absorption maximum. A UV-Vis spectrophotometric method could be developed for the quantification of this compound in various samples by measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.net

Potentiometric Titration: Potentiometric titration is a useful method for determining the concentration of acidic or basic substances. As a derivative of pyridine, this compound possesses basic properties due to the nitrogen atom in the pyridine ring. Therefore, it can be titrated with a standard solution of a strong acid, such as perchloric acid, in a non-aqueous solvent. mit.edu The endpoint of the titration can be determined by monitoring the change in potential using a suitable electrode system, such as a glass electrode and a reference electrode. mit.edu This method could be applied to determine the purity of this compound.

Computational Studies and Structure Activity Relationship Sar Analysis

Application of Computational Modeling in Reaction Mechanism Elucidation

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions. For compounds like Ethyl 5-fluoronicotinate, quantum chemistry calculations can elucidate reaction mechanisms, predict transition states, and determine kinetic and thermodynamic parameters. While specific studies detailing the reaction mechanisms for this compound are not extensively published, the principles from related fluorinated compounds are directly applicable.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to study reaction pathways. For instance, in the synthesis of related heterocyclic compounds, DFT has been used to optimize the geometries of reactants, transition states, and products. nih.gov This approach allows researchers to understand how the fluorine atom's high electronegativity influences the reaction. The fluorine atom can affect the electron density of the pyridine (B92270) ring, altering its reactivity in nucleophilic or electrophilic substitution reactions.

In a study on the reaction of fluorine atoms with acetone (B3395972), computational analysis revealed that the process could proceed via two main pathways: direct hydrogen abstraction or addition to the C=O double bond. researchgate.net Similar computational approaches could be applied to understand the synthesis and subsequent reactions of this compound, predicting potential reaction barriers and identifying the most favorable pathways for derivatization.

In Silico Studies of Molecular Interactions with Biological Targets

In silico methods, particularly molecular docking, are fundamental in predicting how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. mdpi.com These studies provide insights into the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target's active site.

Molecular docking studies on related fluorinated compounds have demonstrated their potential as inhibitors for various biological targets. For example, fluoroquinolone derivatives have been docked against E. coli DNA gyrase B to evaluate their binding patterns and affinities, with results showing good correlation with their antibacterial activity. nih.govresearchgate.net Similarly, derivatives of 2-(4-fluorophenyl) imidazol-5-ones were docked with the Polo-like kinases (Plk1) receptor, a target in breast cancer, revealing high binding affinities. nih.gov

For this compound, molecular docking could be used to screen a virtual library of potential biological targets. The fluorine atom can form unique interactions, such as halogen bonds or strong hydrogen bonds, which can enhance binding affinity and selectivity for a specific target. nih.govmdpi.com Molecular dynamics (MD) simulations can further refine these docking results, providing a dynamic view of the ligand-receptor complex and assessing the stability of the predicted interactions over time. mdpi.com

Table 1: Key Interactions Investigated in Molecular Docking Studies

| Interaction Type | Description | Relevance to Fluorinated Compounds |

|---|---|---|

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The fluorine atom and the ester group's oxygen atoms in this compound can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The pyridine ring and the ethyl group contribute to hydrophobic interactions within the binding pocket of a target. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The fluorinated pyridine ring can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site. mdpi.com |

| Halogen Bonds | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The fluorine atom in this compound can interact with a nucleophilic site on the biological target, contributing to binding affinity. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge distribution. | The electronegative fluorine atom creates a partial negative charge, influencing the molecule's electrostatic potential and its interaction with the target. |

Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Pyridines

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For fluorinated pyridines, QSAR models are invaluable for predicting the activity of new derivatives and guiding the design of more potent compounds.

In QSAR analysis, molecular descriptors (physicochemical, topological, and electronic properties) are calculated for a series of compounds and then correlated with their measured biological activity. nih.gov For fluorinated pyridines, important descriptors often include:

Lipophilicity (logP): The fluorine atom generally increases lipophilicity, which can affect membrane permeability and target engagement.

Electronic Properties: Descriptors like Hammett constants or calculated atomic charges reflect the electron-withdrawing nature of fluorine, which impacts binding interactions. nih.gov

Steric Parameters: Molar refractivity or van der Waals volume account for the size and shape of the molecule and its substituents.

Studies on related structures, such as quinoline (B57606) derivatives, have successfully used QSAR to develop predictive models for activity against targets like P-glycoprotein. nih.gov Similarly, a robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines to understand their antiplasmodial activity. mdpi.com These models help identify which structural features are most critical for activity, allowing medicinal chemists to focus their synthetic efforts on the most promising modifications.

Prediction of Pharmacokinetic Properties and Metabolic Stability for Fluorinated Compounds

The incorporation of fluorine into a drug candidate is a common strategy to enhance its pharmacokinetic profile, particularly its metabolic stability. chemrxiv.org Computational tools, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors, are widely used to estimate these properties for compounds like this compound in silico. simulations-plus.comdrugbank.com

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the compound's half-life. chemrxiv.orgresearchgate.net Computational models can predict sites of metabolism and evaluate the impact of fluorination. While fluorination often improves metabolic stability, the specific position is crucial, as introducing fluorine can sometimes alter the molecule's interaction with metabolizing enzymes in unexpected ways. researchgate.netnih.gov

Pharmacokinetic Properties: In silico platforms like pkCSM and SwissADME can predict a range of properties based on a molecule's structure. nih.gov These predictions are guided by rules such as Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.netsimulations-plus.com The introduction of fluorine can modulate these properties; for example, it increases molecular weight and lipophilicity, which must be balanced to maintain good absorption and permeability. nih.gov

Table 2: Predicted Impact of Fluorination on ADMET Properties

| Pharmacokinetic Property | General Effect of Fluorination | Computational Prediction Method |

|---|---|---|

| Absorption (e.g., GI absorption) | Can be improved due to increased lipophilicity, but must be balanced to maintain solubility. | Models based on lipophilicity (logP), polar surface area (PSA), and solubility (logS). simulations-plus.comnih.gov |

| Distribution (e.g., Plasma Protein Binding) | Increased lipophilicity can lead to higher plasma protein binding, potentially reducing the free drug concentration. | QSAR models correlating physicochemical properties with experimental binding data. mdpi.com |

| Metabolism (e.g., CYP450 inhibition/metabolism) | Often decreases metabolism by blocking sites of oxidation, leading to a longer half-life. chemrxiv.org | Metabolite prediction software and models trained on experimental metabolic stability data. simulations-plus.commdpi.com |

| Excretion | Changes in metabolism and physicochemical properties can alter excretion pathways and rates. | Physiologically based pharmacokinetic (PBPK) models that simulate the entire ADME process. nih.gov |

Patent Landscape and Future Research Directions

Analysis of Patented Synthetic Routes and Intermediate Uses

The synthesis of fluorinated nicotinic acid derivatives, including ethyl 5-fluoronicotinate, has been a subject of interest in the patent literature, primarily driven by their utility as intermediates in the preparation of high-value active pharmaceutical ingredients (APIs).

One of the early patented methods for producing the parent compound, 5-fluoronicotinic acid, involved the oxidation of 3-fluoroquinoline (B1210502) to 5-fluoroquinolinic acid, followed by decarboxylation. This route, while effective, highlighted the challenges associated with the synthesis of fluorinated pyridines, including the potential for defluorination under harsh reaction conditions.

More recent patents often focus on creating precursors for complex molecules. For instance, derivatives of fluorinated pyrimidines, which share structural similarities with fluorinated pyridines, are crucial intermediates in the synthesis of the antifungal agent Voriconazole. Patented processes describe the reaction of intermediates like 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) with other complex fragments to construct the final drug molecule. While not directly involving this compound, these patents underscore the importance of fluorinated heterocycles as key building blocks in medicinal chemistry.

A Chinese patent details a preparation method for 2-chloro-5-fluoro-nicotinate and the corresponding nicotinic acid, which are closely related to this compound. The described technology involves the selective removal of a chlorine atom from a 2,6-dichloro-5-fluoro-nicotinic acid precursor. Such patented synthetic strategies for analogous compounds provide valuable insights into potential manufacturing routes for this compound.

The following table summarizes key patented synthetic approaches and the use of related fluorinated heterocyclic intermediates:

| Patent/Reference | Key Transformation/Intermediate Use | Relevance to this compound |

| US3027380A | Synthesis of 5-fluoronicotinic acid from 3-fluoroquinoline. | Provides a foundational synthetic route to the parent acid. |

| US20080194820A1 | Use of 4-chloro-6-ethyl-5-fluoropyrimidine as an intermediate for Voriconazole. | Demonstrates the utility of fluorinated heterocycles in complex API synthesis. |

| CN100355732C | Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. | Details synthetic strategies for closely related fluorinated nicotinic acid derivatives. |

Emerging Applications and Unexplored Biological Activities

The incorporation of fluorine into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic properties. While specific research on the biological activities of this compound is emerging, the broader class of nicotinic acid and fluorinated pyridine (B92270) derivatives has shown promise in various therapeutic areas.

Potential Therapeutic Areas:

Cardiovascular Diseases: Nicotinic acid (Niacin) itself has a long history of use in treating dyslipidemia. Derivatives of nicotinic acid are being explored for their potential to improve cardiovascular health through various mechanisms. The fluorine substituent in this compound could modulate its activity and pharmacokinetic profile, potentially leading to novel cardiovascular agents.

Anti-inflammatory and Immunomodulatory Effects: Nicotinic acid derivatives have demonstrated anti-inflammatory properties. Furthermore, fluorinated small molecules are emerging as important agents in cancer immunotherapy by targeting key immune pathways. The unique electronic properties conferred by the fluorine atom could lead to derivatives of this compound with potent and selective immunomodulatory or anti-inflammatory effects.

Antifungal and Antimicrobial Activity: Novel nicotinamide (B372718) derivatives have been synthesized and shown to possess potent antifungal activity by disrupting the fungal cell wall. The strategic placement of a fluorine atom in the nicotinic acid scaffold could enhance such activities, opening avenues for the development of new antifungal agents.

Neurological Disorders: Nicotinic receptors are therapeutic targets in a range of nervous system disorders. The development of ligands that can modulate these receptors is an active area of research. The structural features of this compound make it a potential scaffold for designing novel ligands for nicotinic receptors.

The following table outlines potential applications based on the activities of related compounds:

| Therapeutic Area | Potential Mechanism/Application | Related Compound Class |

| Cardiovascular Disease | Modulation of lipid metabolism | Nicotinic acid and its derivatives |

| Inflammation & Immunology | Inhibition of inflammatory pathways, immune modulation | Nicotinic acid derivatives, fluorinated small molecules |

| Infectious Diseases | Disruption of fungal cell wall synthesis | Nicotinamide derivatives |

| Neurological Disorders | Modulation of nicotinic receptors | Nicotinic receptor ligands |

Further research is warranted to explore the specific biological activities of this compound and its derivatives to unlock their full therapeutic potential.

Advancements in Automated Synthesis and Radiolabeling Protocols

The demand for efficient and reproducible synthetic methods has driven the adoption of automated technologies in chemical synthesis. Continuous flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and process control.

Automated Synthesis:

The continuous flow hydrogenation of ethyl nicotinate (B505614) has been successfully demonstrated, achieving high throughput for both partial and full hydrogenation of the pyridine ring. These studies provide a strong foundation for developing automated, continuous flow processes for the synthesis and derivatization of this compound. Such methods would be highly valuable for the industrial-scale production of this important intermediate. The use of automated systems can also facilitate rapid reaction optimization and the creation of libraries of derivatives for biological screening.

Radiolabeling Protocols:

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in oncology and neuroscience. The development of efficient methods for incorporating ¹⁸F into biologically active molecules is a critical area of research.

Prosthetic groups derived from fluoronicotinic acid have proven to be valuable tools for the ¹⁸F-labeling of peptides and proteins. For example, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester has been used to efficiently label biomolecules. The general strategy involves the synthesis of the ¹⁸F-labeled prosthetic group followed by its conjugation to the target biomolecule.

Given the structural similarity, protocols developed for other fluoronicotinic acid derivatives could likely be adapted for the ¹⁸F-labeling of this compound or its corresponding acid. This would enable the development of novel PET tracers for studying biological processes where nicotinic acid derivatives play a role. The silicon-fluoride acceptor (SiFA) methodology is another promising approach for the straightforward ¹⁸F-labeling of molecules under mild conditions.

Challenges and Opportunities in Fluorinated Nicotinate Research

The field of fluorinated nicotinate research, while promising, is not without its challenges. However, these challenges also present significant opportunities for innovation and discovery.

Challenges:

Synthetic Methodologies: The synthesis of fluorinated heterocycles can be complex. Challenges include achieving regioselectivity during fluorination, preventing defluorination under certain reaction conditions, and the need for specialized reagents. Developing robust, scalable, and cost-effective synthetic routes to 5-fluoronicotinic acid and its esters remains an important objective.

Limited Biological Data: While the broader classes of nicotinic acid derivatives and fluorinated compounds have been studied extensively, there is a scarcity of specific biological data for this compound itself. A thorough investigation of its pharmacological profile is necessary to identify its most promising therapeutic applications.

Metabolic Stability and Toxicity: While fluorination often enhances metabolic stability, it is crucial to understand the metabolic fate and potential toxicity of any new fluorinated compound intended for therapeutic use.

Opportunities:

Novel Drug Scaffolds: this compound represents a versatile scaffold for the development of new drugs. The fluorine atom can be used to fine-tune the electronic properties, lipophilicity, and metabolic stability of molecules, leading to compounds with improved efficacy and safety profiles.

PET Imaging Agents: The potential for ¹⁸F-labeling opens up opportunities for developing novel PET tracers for a variety of biological targets, including nicotinic receptors and enzymes involved in nicotinic acid metabolism. This could have a significant impact on both preclinical research and clinical diagnostics.

Advanced Synthetic Technologies: The application of automated synthesis and continuous flow chemistry presents an opportunity to overcome some of the synthetic challenges associated with fluorinated nicotinates. These technologies can enable more efficient, safer, and scalable production.

Interdisciplinary Research: The exploration of fluorinated nicotinates will benefit from a collaborative approach involving synthetic chemists, medicinal chemists, pharmacologists, and imaging scientists. Such interdisciplinary efforts will be key to unlocking the full potential of this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-fluoronicotinate, and how can reaction conditions (e.g., solvent, temperature, catalysts) be systematically optimized?

- Methodological Answer : Begin with literature reviews to identify existing protocols . Conduct small-scale pilot reactions to test variables (e.g., solvent polarity, catalyst loading) and analyze yields via HPLC or GC-MS. Use Design of Experiments (DoE) to optimize parameters, ensuring reproducibility by documenting exact conditions (e.g., inert atmosphere, purification steps) . Validate scalability by repeating syntheses at larger scales and cross-verifying purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural identity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Combine spectroscopic methods: H/C NMR for functional group analysis, FT-IR for carbonyl verification, and HRMS for molecular weight confirmation . Quantify purity using HPLC with a UV-Vis detector (≥95% purity threshold). For crystalline samples, perform X-ray diffraction (XRD) to resolve stereochemical ambiguities. Include melting point ranges and retention factors (Rf) in TLC for cross-study comparability .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how should they be experimentally determined?

- Methodological Answer : Measure solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Assess thermal stability using differential scanning calorimetry (DSC) and hygroscopicity via dynamic vapor sorption (DVS). For photostability, expose samples to UV light and monitor degradation via LC-MS. Report conditions (e.g., pH, temperature) to contextualize data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and stability of this compound under varying conditions?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites. Simulate solvation effects with COSMO-RS models. For biological studies, perform molecular docking to predict binding affinities with target proteins (e.g., enzymes). Validate predictions with experimental kinetics (e.g., IC assays) and correlate computational/experimental data statistically .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, assay protocols) . Replicate studies under standardized conditions (e.g., ISO-certified assays) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to verify results. Perform sensitivity analyses to quantify the impact of minor impurities (<2%) on bioactivity .

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopically labeled C/F derivatives to track metabolites via LC-MS/MS. Employ in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites. Validate findings in vivo using animal models, collecting plasma/urine samples at timed intervals. Cross-reference with databases like HMDB or KEGG for pathway mapping .

Q. What strategies ensure reproducibility in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer : Document critical quality attributes (CQAs) for each step (e.g., intermediate purity, reaction conversion rates). Use process analytical technology (PAT) like in-situ FT-IR for real-time monitoring. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Management and Ethical Considerations

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound between independent studies?

- Methodological Answer : Reanalyze samples using identical instrumentation (e.g., 500 MHz NMR) and solvent systems (e.g., CDCl). Cross-check with computational NMR predictors (e.g., ACD/Labs). Publish raw spectral files in open repositories (e.g., Zenodo) for peer validation .

Q. What ethical guidelines apply to studies using this compound in animal or human cell models?

- Methodological Answer : Obtain IRB/IACUC approval for experimental protocols. Adhere to ARRIVE 2.0 guidelines for animal studies, detailing sample sizes, randomization, and statistical power. For human cell lines, verify ethical sourcing (e.g., ATCC certifications) and include negative controls to rule out cytotoxicity .

Tables for Key Data

| Property | Recommended Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC-UV (254 nm) | ≥95% | |

| Solubility (DMSO) | Gravimetric analysis | ≥50 mg/mL | |

| Thermal Stability (DSC) | Onset decomposition temperature | >150°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.